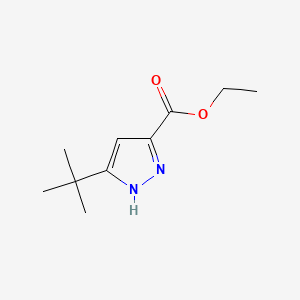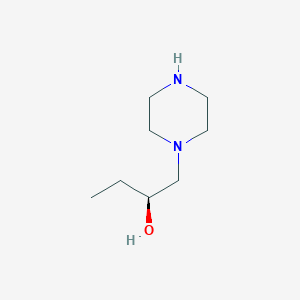![molecular formula C19H12BrN3O B2947420 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile CAS No. 1272756-34-9](/img/structure/B2947420.png)
3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds are typically described by their physical appearance, molecular formula, and structural features. For example, they can be a white to pale yellow solid .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process often involves various techniques such as condensation, reduction, oxidation, and nucleophilic addition .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile and its derivatives have been a focus in synthetic chemistry, mainly due to their potential applications in various fields. A protocol for synthesizing 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles has been established, delineating a transition metal-free route for the synthesis of asymmetrical 1,3-teraryls from similar compounds (Patil & Mahulikar, 2013). The reactivity of such compounds under certain conditions has been explored, highlighting their potential in creating various aromatic ring structures and their derivatives (Lukashenko et al., 2020).
Biological and Medicinal Applications
The bioactivity of these compounds has also been a subject of interest. For instance, certain derivatives have shown promising antimicrobial activities, hinting at potential applications in medical treatment and drug development (Okasha et al., 2022). Another study synthesized 3-amino-1H-benzo[f]chromene-2-carbonitriles non-catalytically, suggesting the versatility and potential applications of these compounds in various biological and chemical processes (Osipov et al., 2013).
Pharmaceutical Development
The synthesis and characterisation of 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile derivatives have led to the discovery of compounds with significant anti-proliferative properties, indicating their potential in developing new therapeutic agents for diseases like cancer. This is evident from their ability to interact with DNA and induce apoptosis in cancer cell lines, making them valuable candidates for further evaluation and development in cancer treatment (Ahagh et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-8-bromo-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-13-2-3-14-12(9-13)1-4-16-18(14)17(11-5-7-23-8-6-11)15(10-21)19(22)24-16/h1-9,17H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQEQYWABXQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)



![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)


